molecular formula C7H14O3 B1456381 (5,5-Dimethyl-1,4-dioxan-2-yl)methanol CAS No. 54321-57-2

(5,5-Dimethyl-1,4-dioxan-2-yl)methanol

Cat. No. B1456381
CAS RN: 54321-57-2
M. Wt: 146.18 g/mol
InChI Key: SOCKUQSAFVTHAW-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A solution of (5,5-dimethyl-[1,4]dioxan-2-yl)-methanol (657 mg, 4.5 mmol) in 1 M potassium hydroxide solution (6.7 mL, 6.7 mmol) was stirred at 5° C. A solution of potassium permanganate (1.42 g, 9 mmol) in water (10 mL) was added dropwise maintaining the internal temperature below 10° C. The reaction mixture was stirred at 5° C. for 1 h and then at room temperature for 18 h. The reaction mixture was filtered through Celite and the filter pad was washed with water and methanol and the filtrate was evaporated. The residue was acidified to pH 2 with hydrochloric acid (2 M) and the mixture was extracted with ethyl acetate and chloroform. The organic extracts were combined and washed with a small volume of brine. The organic solution was filtered through a hydrophobic frit and the filtrate was evaporated to afford crude 5,5-dimethyl-[1,4]dioxane-2-carboxylic acid (694 mg, 4.5 mmol) as a waxy solid. LCMS (m/z) 159.1 [M−H], Tr=0.88 min. A solution of 5,5-dimethyl-[1,4]dioxane-2-carboxylic acid (750 mg, 4.7 mmol), oxalyl chloride (600 mg, 0.4 mL, 4.7 mmol) and N,N-dimethylformamide (2 drops) in dichloromethane (15 mL) was stirred at room temperature under nitrogen for 2 h. A solution of benzyl alcohol (508 mg, 0.5 mL, 4.7 mmol) in dichloromethane (2 mL) was added and the reaction mixture was stirred at room temperature for 20 h. Additional benzyl alcohol (0.5 mL, 4.7 mmol) was added and the reaction mixture was stirred at room temperature for 18 h. The solvent was evaporated and the residue was purified by silica gel chromatography using a gradient of iso-hexanes/ethyl acetate 9:1 to 1:1 to afford the title compound (870 mg, 74%) as an oil. 1H NMR (300 MHz, CDCl3) δ 1.19 (s, 3H), 1.32 (s, 3H), 3.43 (d, J=11.4 Hz, 1H), 3.72 (d, J=11.4 Hz, 1H), 3.88-3.92 (m, 2H), 4.21 (dd, J=8.2, 4.7 Hz, 1H), 5.24 (s, 2H), 7.34-7.39 (m, 5H). LCMS (m/z) 273.1 [M+Na], Tr=2.41 min.
Quantity
657 mg
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][O:6][CH:5]([CH2:8][OH:9])[CH2:4][O:3]1.[OH-].[K+].[Mn]([O-])(=O)(=O)=[O:14].[K+]>O>[CH3:1][C:2]1([CH3:10])[CH2:7][O:6][CH:5]([C:8]([OH:14])=[O:9])[CH2:4][O:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
657 mg
Type
reactant
Smiles
CC1(OCC(OC1)CO)C
Name
Quantity
6.7 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 10° C
WAIT
Type
WAIT
Details
at room temperature for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filter pad was washed with water and methanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate and chloroform
WASH
Type
WASH
Details
washed with a small volume of brine
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered through a hydrophobic frit
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCC(OC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
AMOUNT: MASS 694 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.